Bioisosteric Sulfonamide Replacement: Substrate-to-Inhibitor Switch
ICMT-IN-21 (6ag) contains a sulfonamide bond in place of the amide linkage found in the natural hICMT substrate and amide-linked farnesyl cysteine (AFC) analogs. This single chemical modification transforms the molecule from an ICMT substrate into an ICMT inhibitor, as demonstrated by systematic SAR analysis [1].
| Evidence Dimension | Enzymatic activity classification (hICMT) |
|---|---|
| Target Compound Data | IC50 = 8.8±0.5 μM; functions as an inhibitor |
| Comparator Or Baseline | Amide-linked farnesyl cysteine (AFC) analogs |
| Quantified Difference | AFC analogs function as ICMT substrates; sulfonamide modification of ICMT-IN-21 (6ag) converts substrate activity to inhibitory activity |
| Conditions | In vitro human ICMT enzymatic assay using S-adenosyl-L-[methyl-³H]methionine as methyl donor |
Why This Matters
Researchers requiring a pure ICMT inhibitor rather than a substrate must select ICMT-IN-21 over amide-linked farnesyl cysteine analogs, which will be consumed by the enzyme and confound kinetic measurements.
- [1] Majmudar JD, Hahne K, Hrycyna CA, Gibbs RA. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors. Bioorg Med Chem Lett. 2011;21(6):2616-2620. View Source
